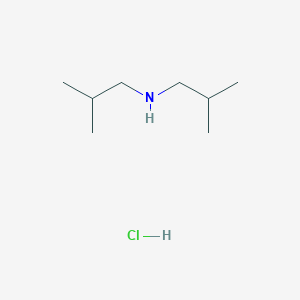

Diisobutylamine hydrochloride

Overview

Description

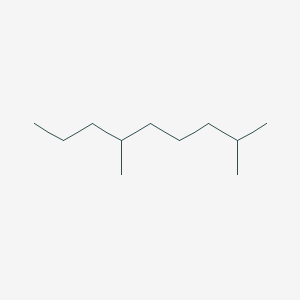

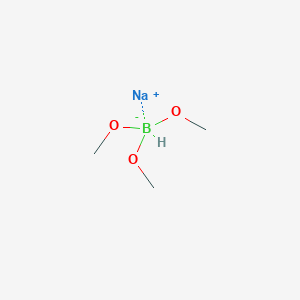

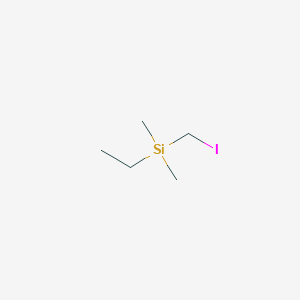

Diisobutylamine hydrochloride is not directly discussed in the provided papers. However, the papers do mention compounds that are structurally related or have similar functionalities. For instance, the first paper discusses N,N-Diisopropyl-N-isobutylamine, which is a trialkylamine like diisobutylamine, and its reaction with diborane to form a stable liquid borane adduct . This information suggests that diisobutylamine could potentially form similar adducts with borane, given the structural similarities between the amines.

Synthesis Analysis

The synthesis of related compounds is described in the second paper, where stereoisomeric dichloro [1,2-bis(4-hydroxyphenyl)ethylenediamine]platinum(II) complexes and their N,N'-dibutyl derivatives are synthesized . Although this does not directly pertain to diisobutylamine hydrochloride, it provides insight into the synthesis of complex molecules that include butyl groups, which could be relevant when considering the synthetic routes for diisobutylamine hydrochloride.

Molecular Structure Analysis

The molecular structure of diisobutylamine hydrochloride is not analyzed in the provided papers. However, the structure of N,N-Diisopropyl-N-isobutylamine is likely to be similar to that of diisobutylamine, with the exception of the isopropyl groups being replaced by butyl groups . The stability of the borane adduct formed suggests that the molecular structure of the amine is conducive to such interactions.

Chemical Reactions Analysis

The first paper provides a detailed analysis of the chemical reactions involving N,N-Diisopropyl-N-isobutylamine and borane, leading to the formation of a stable adduct . This suggests that diisobutylamine could also participate in similar reactions, potentially forming stable adducts with borane or other agents.

Physical and Chemical Properties Analysis

Neither paper directly discusses the physical and chemical properties of diisobutylamine hydrochloride. However, the properties of the related compounds, such as their stability, reactivity with diborane, and antitumor activity, are discussed . These properties could provide a starting point for hypothesizing about the properties of diisobutylamine hydrochloride, although direct studies would be necessary to confirm these hypotheses.

Scientific Research Applications

1. Synthesis of Secondary and Tertiary Amines

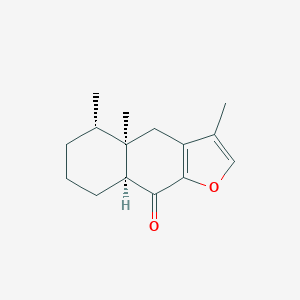

Diisobutylamine hydrochloride is used in the synthesis of secondary and tertiary amines from nitriles. This process involves the addition of amines to diisobutylaluminum-imine complexes, yielding moderate to good yields. This method was applied to prepare potent calcium receptor agonists like NPS R-568 hydrochloride (Barmore, Logan, & Vanwagenen, 1998).

2. Adsorption Studies

Diisobutylamine-functionalized graphene oxides have been synthesized and used as adsorbents for the efficient adsorption of rhenium(VII). This involves adjusting synthetic conditions to achieve higher uptake capacities. The study highlights the adsorption behavior and interaction dynamics, providing insights into the adsorbent's efficiency (Xiong et al., 2017).

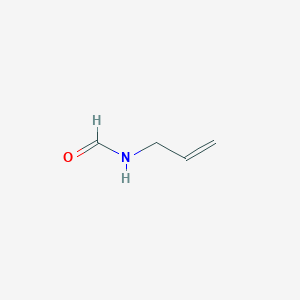

3. Catalysis in Halogenation

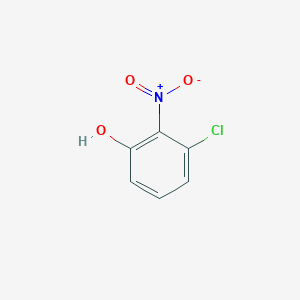

In the field of organic chemistry, diisobutylamine and similar amines catalyze the ortho-dibromination of phenols with N-bromosuccinimide (NBS). This process results in the selective formation of brominated phenols, demonstrating the role of amines like diisobutylamine in facilitating specific bromination reactions (Fujisaki et al., 1993).

4. Analytical Chemistry Applications

Diisobutylamine hydrochloride is involved in analytical methods, such as the determination of hydroxyl numbers in polyoxyalkylene ethers. It serves as a reagent in reactions with toluene diisocyanate, highlighting its utility in quantitative chemical analysis (Otey, Zagoren, & Mehltretter, 1964).

5. Pharmaceutical Research

In pharmaceutical research, derivatives of diisobutylamine, such as diisobutylamine propandiol phenylurethan hydrochlorides, have been studied as local anesthetics. Their effectiveness and toxicity have been evaluated, contributing to the development of safer and more effective anesthetics (Rider, 1930).

6. Advanced Oxidation Processes

Diisobutylamine is also significant in environmental chemistry, particularly in advanced oxidation processes. It has been investigated for the effective degradation of diisobutyl phthalate in water, demonstrating its potential in treating environmental contaminants (Yang et al., 2020).

7. Role in Hydroboration Reactions

In organic synthesis, derivatives like diisopropyl-N-isobutylamine form stable liquid borane adducts, used in hydroboration reactions. This showcases its application in the synthesis of various organic compounds (Brown, Kanth, & Zaidlewicz, 1999).

Safety and Hazards

Diisobutylamine hydrochloride is considered hazardous. It is flammable and toxic if swallowed or in contact with skin. It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to avoid breathing mist, gas or vapours and to avoid contact with skin and eyes. Use of personal protective equipment is recommended .

Mechanism of Action

Target of Action

Diisobutylamine hydrochloride is an organic compound classified as a secondary amine . The molecule contains two isobutyl groups . It is a weak base that is useful as an inhibitor of bacterial growth . It is also used as a precursor to various fertilizers .

Mode of Action

It is known that diisobutylamine can react with arylphosphonic dichlorides to give arylphosphonic amines . It can also react with dimethyldioxirane to give diisobutylhydroxylamine, as typical for oxidation of secondary amines to give hydroxylamines .

Biochemical Pathways

It is known that diisobutylamine is produced when plants or agents in soil break down butylate fertilizers .

Result of Action

Diisobutylamine hydrochloride has been used in water flooding operations to control the growth of sulfate-reducing bacteria . When water was treated with low concentrations of diisobutylamine, the microorganisms usually present were killed . This has wide environmental impacts, because even microorganisms resistant to normal bactericides were removed from the water by the diisobutylamine .

Action Environment

The action of diisobutylamine hydrochloride can be influenced by environmental factors. For instance, it is used as an agent to minimize corrosion in processes involving hydrocarbon streams which contain residual ammonia or amines . Being more basic, diisobutylamine reacts preferentially with any mineral acids in the stream (i.e., HCl) . Also, because diisobutylamine is more basic, its conjugate acid is less acidic, leading to a less corrosive salt formed .

properties

IUPAC Name |

2-methyl-N-(2-methylpropyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N.ClH/c1-7(2)5-9-6-8(3)4;/h7-9H,5-6H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSBLUHKYYCLEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50939593 | |

| Record name | 2-Methyl-N-(2-methylpropyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diisobutylamine hydrochloride | |

CAS RN |

18251-82-6 | |

| Record name | 1-Propanamine, 2-methyl-N-(2-methylpropyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018251826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-N-(2-methylpropyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisobutylamine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

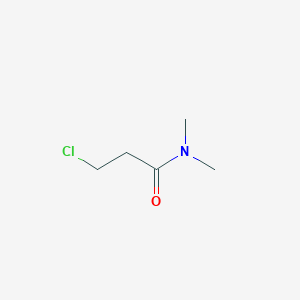

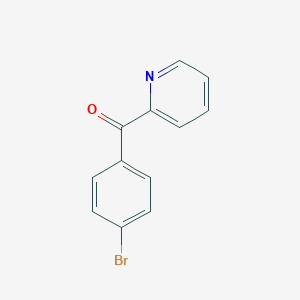

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane](/img/structure/B96776.png)

![Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester](/img/structure/B96791.png)